![molecular formula C9H8FNO2 B13071487 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an imine compound with a cyclic anhydride under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be used to reduce double bonds or other functional groups, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. These compounds may share some chemical properties but can differ in their specific applications and reactivity. For example:
1,3-Oxazepine: Another seven-membered ring compound with different substitution patterns and reactivity.
1,2,3-Triazole: A five-membered ring compound with three nitrogen atoms, used in different chemical and biological applications.
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-1-3-7-8(6)9(12)11-4-5-13-7/h1-3H,4-5H2,(H,11,12) |
Clé InChI |
AVWAUZRNMKHSSH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=CC=C2)F)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


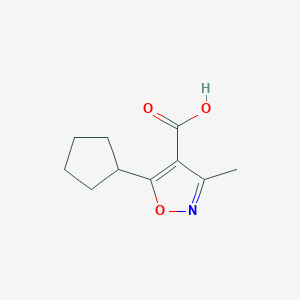
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
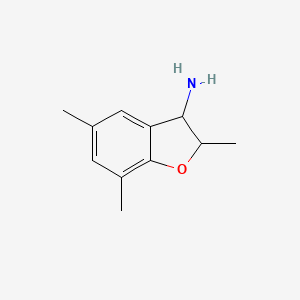
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
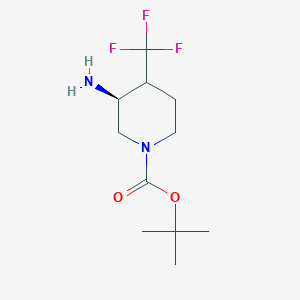
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)

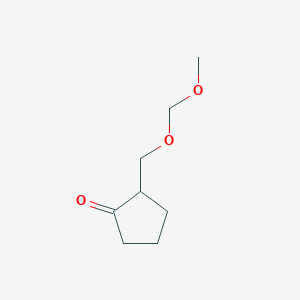
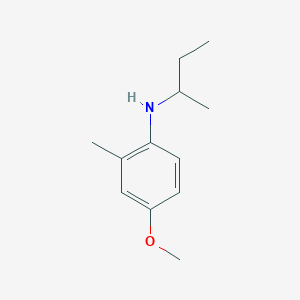
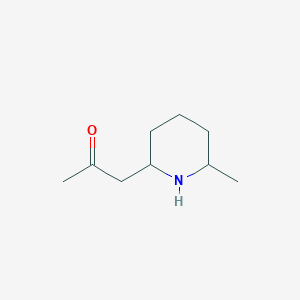

![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

